Methanearsonic acid, dipotassium salt

Description

Historical Trajectories of Organoarsenic Compound Research in Agricultural and Environmental Sciences

The use of arsenic compounds in agriculture is not a recent development. Historically, inorganic forms of arsenic were employed as pesticides. The 20th century saw the rise of organoarsenic compounds in these applications.

One of the earliest recognized organoarsenic compounds was cacodyl, or tetramethyldiarsine, first synthesized in the 18th century. wikipedia.org In the mid-20th century, synthetic organoarsenicals such as monosodium methanearsonate (MSMA) and disodium (B8443419) methanearsonate (DSMA) were developed and widely used as herbicides. aaem.pl These compounds were particularly effective in controlling weeds in cotton fields and on golf courses. aaem.pl

The use of arsenical herbicides, including those containing cacodylic acid, was extensive in the United States for various purposes, from agriculture to turf management. aaem.pl However, by the late 20th and early 21st centuries, regulatory scrutiny of these compounds intensified due to their environmental persistence and potential health risks. In 2009, the U.S. Environmental Protection Agency (EPA) issued a cancellation order for many organic arsenical pesticides, although some uses for MSMA in cotton cultivation were permitted to continue under specific restrictions. aaem.pl

The history of organoarsenical research is thus a story of innovation in chemical synthesis for agricultural benefit, followed by a period of critical re-evaluation driven by environmental and health science.

Scope and Significance of Methylarsonate (B1206947) Species in Contemporary Environmental Studies

In modern environmental science, the study of methylarsonate species, which are derivatives of methanearsonic acid, is crucial for understanding the environmental fate of arsenic. The term "methylarsonate" refers to the conjugate base of methanearsonic acid. wikipedia.org

The extensive use of methylarsonate-based herbicides has led to their presence in various environmental compartments, including soil and water. nih.gov Research into the environmental fate of these compounds is ongoing, with a focus on their transformation and mobility. nih.gov When released into the environment, organoarsenicals like MSMA can be converted over time into more toxic inorganic forms of arsenic, which can contaminate drinking water through soil runoff. drugfuture.com

The study of these compounds is also significant from a toxicological perspective. While organic forms of arsenic are generally less toxic than inorganic forms, their transformation in the environment is a key area of concern. nih.gov The speciation of arsenic, which is the determination of the different chemical forms of the element, is therefore a critical aspect of contemporary environmental research. nih.govopenresearchlibrary.org Advanced analytical techniques such as liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) are used for the precise quantification and speciation of arsenic in environmental samples. nih.gov

Methanearsonic acid, dipotassium (B57713) salt is an organoarsenic compound that falls within the family of methylarsonates. ontosight.ai While its sodium counterparts, MSMA and DSMA, have been more widely used and studied, the dipotassium salt is chemically similar. aaem.pl It is recognized as a chemical compound with herbicidal and pesticidal properties. ontosight.ai

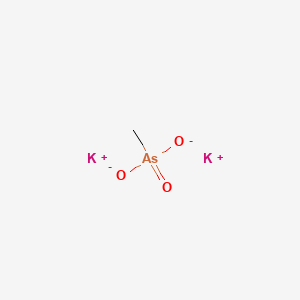

The general structure of these salts consists of the methanearsonate anion (CH₃AsO₃²⁻) and a cation. In the case of Methanearsonic acid, dipotassium salt, two potassium ions (K⁺) balance the charge of the methanearsonate anion. The properties and environmental behavior of this compound are expected to be largely dictated by the methanearsonate anion, as is the case with other salts of methanearsonic acid.

Due to the more widespread use of the sodium salts of methanearsonic acid, there is a greater body of research available for these compounds. However, the fundamental chemistry and environmental concerns associated with the methanearsonate group are applicable to the dipotassium salt as well.

Interactive Data Tables

Properties of Methanearsonic Acid and its Salts

| Compound | Chemical Formula | Molar Mass | Appearance | Water Solubility |

| Methanearsonic Acid | CH₅AsO₃ | 139.97 g/mol | Colorless, water-soluble solid | Freely soluble |

| Monosodium Methanearsonate (MSMA) | CH₄AsNaO₃ | 161.95 g/mol | Odorless colorless solid | Soluble |

| Disodium Methanearsonate (DSMA) | CH₃AsNa₂O₃ | 183.93 g/mol | Not specified | Soluble |

| This compound | CH₃AsK₂O₃ | Not specified | Not specified | Not specified |

Note: Detailed experimental data for this compound is not widely available in the reviewed literature.

Timeline of Key Developments in Organoarsenical Research

| Year | Development | Significance |

| 1760 | Synthesis of Cacodyl | First synthetic organometallic compound reported. |

| Mid-20th Century | Development of MSMA and DSMA | Widespread use as herbicides in agriculture. |

| 1970s | Increased use of arsenicals as wood preservatives | Highlighted industrial applications beyond agriculture. aaem.pl |

| 2009 | EPA Cancellation Order | Restricted the use of many organic arsenical pesticides in the U.S. aaem.pl |

| Present | Focus on Environmental Fate and Speciation | Contemporary research emphasizes understanding the environmental impact and transformation of these compounds. nih.govopenresearchlibrary.org |

Structure

2D Structure

Properties

CAS No. |

39159-83-6 |

|---|---|

Molecular Formula |

CH3AsK2O3 |

Molecular Weight |

216.151 g/mol |

IUPAC Name |

dipotassium;methyl-dioxido-oxo-λ5-arsane |

InChI |

InChI=1S/CH5AsO3.2K/c1-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 |

InChI Key |

ZUKPFPUNSRFIAV-UHFFFAOYSA-L |

Canonical SMILES |

C[As](=O)([O-])[O-].[K+].[K+] |

Related CAS |

124-58-3 (Parent) |

Origin of Product |

United States |

Environmental Geochemistry and Speciation Dynamics of Methylarsonate

Biogeochemical Cycling of Organoarsenicals in Terrestrial and Aquatic Systems

Microbial activity is a primary driver of methylarsonate (B1206947) transformation in the environment. nih.gov A diverse range of microorganisms, including bacteria, fungi, and archaea, can metabolize this compound, leading to changes in its chemical structure and properties. nih.govnih.gov These transformations are key processes in the detoxification and mobilization of arsenic in the environment. nih.gov

The degradation of methylarsonate can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with the specific pathway and end products varying depending on the prevailing redox conditions and the microbial communities present. nih.gov

Under aerobic conditions , microorganisms can oxidize methylarsonate. This process is generally considered a detoxification mechanism, as it can lead to the formation of less toxic pentavalent arsenic species or volatile arsines that can be removed from the immediate environment. nih.govjustagriculture.in Aerobic bacteria utilize oxygen as the terminal electron acceptor in their metabolic processes, breaking down organic pollutants.

In anaerobic environments , such as flooded soils or sediments, the degradation of methylarsonate follows different pathways. nih.govresearchgate.net In the absence of oxygen, anaerobic microorganisms use other terminal electron acceptors for respiration. Under these conditions, methylated arsenic species are more likely to be volatilized. nih.gov The transformation of 3,4-dichloroaniline, for instance, shows that degradation can be primarily due to chemical mechanisms under anaerobic and water-saturated conditions, while microbial activity plays a more significant role under aerobic conditions. researchgate.net

A key microbial transformation of methylarsonate is its further methylation to form other arsenic species. This process, known as biomethylation, can produce both volatile and non-volatile compounds. The Challenger pathway describes this process, which involves the reduction of pentavalent arsenic to trivalent arsenic, followed by the addition of a methyl group. nih.gov

Non-volatile species such as dimethylarsinate (B1200466) (DMA) are common products of methylarsonate metabolism. ethz.ch For example, the marine yeast Rhodotorula rubra can convert arsenate to arsenite, methylarsonate, and dimethylarsinate. nih.gov Similarly, Cryptococcus humicolus can transform methylarsonate to dimethylarsinate. ethz.ch

Volatile arsenic species , primarily methylarsines, are also significant products of microbial activity. nih.gov The formation of volatile compounds like dimethylarsine ((CH₃)₂AsH) and trimethylarsine (B50810) ((CH₃)₃As) is an important mechanism for the removal of arsenic from contaminated soils and waters. nih.govnih.gov Various microorganisms, including fungi and bacteria, are capable of producing these volatile arsines. nih.govnih.gov For instance, Pseudomonas alcaligenes has been shown to methylate arsenite to produce volatile dimethylarsine. nih.gov

| Microorganism | Transformation Product(s) | Volatility | Reference |

|---|---|---|---|

| Rhodotorula rubra | Dimethylarsinate, Unidentified volatile arsines | Non-volatile, Volatile | nih.gov |

| Cryptococcus humicolus | Dimethylarsinate | Non-volatile | ethz.ch |

| Pseudomonas alcaligenes | Dimethylarsine, Trimethylarsine | Volatile | nih.gov |

| Fungi (general) | Trimethylarsine | Volatile | ethz.ch |

The composition and activity of microbial communities have a profound impact on the rate and extent of arsenic speciation changes. acs.orgresearchgate.net Different microbial groups possess distinct metabolic capabilities for arsenic transformation, and their interactions within a community can lead to complex patterns of arsenic cycling. acs.org

Furthermore, the interplay between different microbial guilds, such as methanogens and sulfate-reducing bacteria, can regulate the concentration of methylated arsenic species in anaerobic environments. nsf.gov Inhibition of methanogenesis, for instance, has been shown to lead to an accumulation of dimethylarsinic acid and enhanced arsenic volatilization, suggesting that methanogenic activity can influence demethylation rates. nsf.gov

In addition to microbial processes, abiotic factors can also contribute to the transformation of methylarsonate in the environment. nih.gov These non-biological processes can influence the stability and persistence of the compound in soil and water.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis can vary depending on factors such as pH and temperature. For some herbicides, the rate of hydrolysis is accelerated by increasing pH. nih.gov While specific data on the hydrolysis of methanearsonic acid, dipotassium (B57713) salt is limited, the general principles of organic compound degradation suggest that pH could be an influential factor.

Photolysis is the decomposition of molecules by light. The rate of photolytic degradation can also be influenced by environmental conditions such as pH. nih.gov For the herbicide flumioxazin, the photolytic degradation rate at pH 7 was found to be approximately 10 times higher than at pH 5. nih.gov Although detailed photolysis studies on methanearsonic acid, dipotassium salt are not extensively available, it is plausible that sunlight could contribute to its degradation in surface waters.

| Process | Description | Influencing Factors |

|---|---|---|

| Hydrolysis | Cleavage of a molecule by the addition of water. | pH, Temperature |

| Photolysis | Decomposition of a molecule by light. | pH, Light Intensity |

Abiotic Transformations of Methylarsonate in Environmental Compartments

Redox Reactions and Interconversion with Inorganic Arsenic

The biogeochemical cycling of arsenic involves a series of redox reactions and interconversions between inorganic and organic species, including methylarsonate (MMA). The transformation of inorganic arsenic to methylarsonate is a critical process that influences its mobility and toxicity in the environment. This conversion is primarily microbially mediated and follows what is known as the Challenger pathway. nih.gov This process begins with the reduction of pentavalent inorganic arsenic (As(V)) to trivalent inorganic arsenic (As(III)). justagriculture.in Subsequently, the As(III) undergoes oxidative methylation, where a methyl group is added, resulting in the formation of methylarsonic acid (MMA(V)). nih.gov

This cycle of reduction and methylation can continue, but the initial methylation step is key to the formation of methylarsonate. The process is influenced by various environmental factors, including redox potential, the presence of organic matter, and the microbial community present in the soil. nih.gov Under anaerobic conditions, the environment is more conducive to the formation and volatilization of methylated arsenic species. nih.gov

Environmental Fate and Transport Mechanisms of Methylarsonate and its Metabolites

Adsorption and Desorption Processes in Soil Systems

The mobility of methylarsonate in soil is significantly controlled by adsorption and desorption processes, primarily with soil minerals such as iron oxides. The adsorption behavior of methylarsonic acid (MMAsV) has been compared to that of inorganic arsenate (iAsV) on minerals like goethite and ferrihydrite. Studies have shown that MMAsV and iAsV exhibit high adsorption affinities on both goethite and ferrihydrite across a wide pH range (pH 3 to 10).

Increased methyl substitution on the arsenic atom generally leads to decreased adsorption at low solution concentrations and an increased ease of release from iron oxide surfaces. For instance, dimethylarsinic acid (DMAsV) is adsorbed in lower amounts than both MMAsV and iAsV on goethite and ferrihydrite at all studied pH values. The presence of other ions, particularly phosphate (B84403), can significantly impact the adsorption of methylarsonate. Phosphate is known to desorb arsenic compounds from iron oxides more efficiently than sulfate, indicating a competitive adsorption mechanism.

The following table summarizes the maximum adsorption capacities of various arsenic species on different iron oxides, illustrating the comparative adsorption behavior.

Table 1: Maximum Adsorption Capacities of Arsenic Species on Iron Oxides

| Adsorbent | Arsenic Species | Maximum Adsorption Capacity (mg g⁻¹) |

|---|---|---|

| Ferrihydrite | Methylarsonic acid (MMAsV) | 82.7 |

| Ferrihydrite | Dimethylarsinic acid (DMAsV) | 41.0 |

| α-Goethite | Methylarsonic acid (MMAsV) | 5.72 |

| α-Goethite | Dimethylarsinic acid (DMAsV) | 0.34 |

Leaching Potential and Groundwater Contamination Pathways

The potential for methylarsonate to leach through the soil profile and contaminate groundwater is a significant environmental concern. As an organic arsenical herbicide, its mobility in soil is influenced by its adsorption characteristics and the hydrogeological conditions of the site. When applied to soils, particularly those with low organic matter, methylarsonate can be mobilized and transported downwards with infiltrating water.

Studies conducted in areas with a history of organic arsenical herbicide use, such as golf courses, have shown that these compounds can convert to inorganic forms of arsenic in the soil and are readily mobilized. udel.edunih.gov This mobilization can lead to the contamination of both groundwater and surface waters. udel.edunih.gov For example, total arsenic concentrations were found to be highly elevated in monitoring wells adjacent to golf courses where these herbicides had been applied. udel.edunih.gov

The pathway to groundwater contamination involves the vertical transport of dissolved methylarsonate and its degradation products through the unsaturated zone (vadose zone) to the underlying aquifer. The rate of this transport is dependent on factors such as soil type, rainfall or irrigation intensity, and the depth to the water table. In areas with shallow water tables, the risk of groundwater contamination is heightened. nih.gov Once in the groundwater, the contaminants can then be transported horizontally with the groundwater flow, potentially impacting drinking water sources and surface water bodies that are fed by groundwater.

Surface Water Distribution and Sediment Interactions

Once methylarsonate or its arsenic-containing metabolites reach surface water bodies such as lakes and rivers, their distribution and fate are largely governed by interactions with sediments. Research in lakes adjacent to areas with historical use of monosodium methylarsonate (MSMA) has demonstrated significant accumulation of total arsenic in lake sediments. udel.edunih.gov

In these aquatic systems, arsenic that enters the water column can be scavenged and deposited into the sediments. udel.edunih.gov Studies have shown a strong correlation between sedimentary arsenic concentrations and the presence of aluminum and iron, suggesting that arsenic is co-precipitated with or adsorbed onto iron and aluminum oxyhydroxides. udel.edunih.gov This process effectively transfers the contaminant from the water column to the benthic zone.

The stability of arsenic within the sediments is influenced by the geochemical conditions of the lake. In oxygenated (oxic) hypolimnetic waters, dissolved arsenic is efficiently scavenged from the water column. udel.edunih.gov However, under anoxic conditions, which can be induced by eutrophication, the potential for arsenic to be remobilized from the sediments and re-enter the water column increases. udel.edunih.gov The accumulation of arsenic in surface sediments can reach levels that exceed consensus-based sedimentary concentrations for probable toxicity effects on freshwater benthic organisms. udel.edunih.gov The concentration of total arsenic in the surface sediments of a studied lake had a mean of 47.3 mg kg⁻¹, with some samples reaching as high as 148 mg kg⁻¹. udel.edunih.gov This highlights the role of sediments as both a sink and a potential long-term source of arsenic contamination in aquatic ecosystems.

Particle-Bound Transport Dynamics in the Environment

The transport of methylarsonate in the environment is not limited to its dissolved form; it can also be transported while bound to mobile solid particles. This particle-bound or particle-facilitated transport can be a significant pathway for its distribution, particularly in surface water systems and during soil erosion events.

In rivers, suspended particulate matter (SPM) plays a crucial role in the transport of various contaminants. nih.gov Methylarsonate, with its affinity for iron oxides and other mineral surfaces, can adsorb onto these suspended particles and be carried over long distances with the water flow. clu-in.org The extent of this transport is influenced by the hydrological conditions of the river, with higher flow velocities and turbulence leading to increased suspension of sediments and associated contaminants. nih.gov

Biological Interactions and Biotransformation Pathways of Methylarsonate

Plant Uptake and Accumulation of Methylarsonate (B1206947)

Plants can absorb methylarsonate from the soil and water, leading to its accumulation in various tissues. The efficiency of this uptake and subsequent distribution is governed by specific transport mechanisms, physiological processes, and is influenced by both plant species and environmental conditions.

The entry of methylarsonate into plant roots is primarily facilitated by transporters that are also responsible for the uptake of essential nutrients. In rice, aquaporins, specifically those in the Nodulin26-like Intrinsic Protein (NIP) subfamily, have been identified as transporters for arsenite and methylated arsenic species like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). nih.govnih.govnih.gov For instance, OsLsi1, a silicon influx transporter in rice, is also involved in the uptake of MMA and DMA. nih.gov The uptake rate of methylated arsenic compounds by rice roots is generally lower than that of inorganic arsenic species and tends to decrease as the number of methyl groups increases. nih.gov This is attributed to a lower affinity of the transporters for organic arsenic and the increased hydrophobicity of the methylated forms. nih.gov Specifically, the uptake coefficient for arsenate by rice roots is 2.5 times higher than that for MMA. nih.gov

Some studies suggest that phosphate (B84403) transporters may also play a role in the uptake of certain arsenic compounds, given the chemical similarity between arsenate and phosphate. nih.govmdpi.com However, the primary route for methylated arsenicals appears to be through aquaporin channels.

Once absorbed by the roots, methylarsonate can be transported to other parts of the plant, including the shoots, leaves, and storage organs like tubers. This long-distance transport occurs through the plant's vascular systems, primarily the xylem and phloem. iitk.ac.in Research has shown that methylated arsenic species, such as monomethylarsonate (MA) and dimethylarsinate (B1200466) (DMA), exhibit higher mobility and more efficient translocation from roots to shoots compared to inorganic arsenic forms in many plant species. qub.ac.ukresearchgate.netnih.govnih.gov

For example, a study involving 46 different plant species demonstrated that while the root uptake of inorganic arsenate was higher, the translocation of methylated species was more efficient in most of the plants studied. qub.ac.uk This can lead to higher arsenic concentrations in the shoots of plants exposed to methylated forms compared to those exposed to inorganic arsenate. qub.ac.uk In tomato plants, both MA and DMA showed greater upward translocation than arsenite and arsenate. nih.govacs.org The efficient translocation of DMA, in particular, is attributed to its inability to be complexed by thiol compounds like phytochelatins, making it highly mobile within the plant. researchgate.net

The distribution of arsenic within the plant is not uniform. In rice, for instance, DMA is effectively transported to the grain. researchgate.net Studies have shown that a significant percentage of MMA(V) and DMA(V) can be transported to the grains via the phloem. nih.gov

The uptake of methylarsonate by plants is significantly influenced by various soil (edaphic) conditions and differs among plant species.

Edaphic Conditions:

pH: Soil pH affects the chemical form (speciation) of arsenic and the surface charge of soil minerals, which in turn influences its availability for plant uptake. mdpi.com

Organic Matter: An increase in soil organic matter can reduce the uptake of arsenic by plants. mdpi.com

Presence of Other Ions: The concentration of other elements such as phosphorus, sulfur, iron, and manganese can affect arsenic bioavailability. mdpi.commdpi.com For instance, phosphate can compete with arsenate for uptake, potentially increasing the relative uptake of methylated arsenic species. mdpi.com

Microbial Activity: Soil microorganisms play a crucial role in the methylation of inorganic arsenic to form MMA and DMA. nih.govresearchgate.net Therefore, conditions that favor microbial activity can increase the concentration of methylated arsenicals in the soil, making them available for plant uptake. researchgate.net

Plant Species: Different plant species exhibit varying capacities for arsenic uptake and translocation. nih.gov A comparative study of 46 plant species revealed that while all could absorb MMAs(V) and DMAs(V), the absorption rates and transfer coefficients varied significantly. nih.gov For example, some plant species are known to be arsenic hyperaccumulators, although this is more commonly associated with inorganic arsenic. nih.gov The genetic makeup of a plant, including the type and density of its root transporters, plays a significant role in its ability to take up and accumulate different arsenic species. nih.gov

The following table summarizes the findings of a study on the uptake and translocation of different arsenic species in various plant types.

| Plant Type | Arsenic Species | Root Absorption Factor | Shoot-to-Root Transfer Factor |

| Monocotyledon | Arsenate | High | Low |

| Methylarsonate | Moderate | Moderate to High | |

| Dimethylarsinate | Low | High | |

| Dicotyledon | Arsenate | High | Low |

| Methylarsonate | Moderate | Moderate | |

| Dimethylarsinate | Low | High |

Data compiled from a study on 46 different plant species, showing general trends.

Intracellular Metabolism and Speciation within Biota

Once inside an organism, methylarsonate can undergo further metabolic transformations. These biotransformation pathways are crucial for detoxification and elimination and can lead to the formation of other organoarsenic compounds.

The metabolism of arsenic in many organisms, from microbes to mammals, involves a series of reduction and oxidative methylation steps. In mammals, inorganic arsenic is reduced and then methylated to form methylarsonate (MMA) and subsequently dimethylarsinate (DMA). ethz.chnih.gov This process is considered a detoxification pathway, as the methylated forms are generally less toxic and more readily excreted. ethz.ch

The key enzyme in this pathway is an As(III) S-adenosylmethionine methyltransferase (ArsM), which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to trivalent arsenic species. researchgate.netnih.gov The process typically involves the reduction of pentavalent arsenic to its trivalent state before methylation. researchgate.net For example, arsenate (As(V)) is first reduced to arsenite (As(III)), which is then methylated to form monomethylarsonous acid (MMA(III)). MMA(III) can then be oxidized to monomethylarsonic acid (MMA(V)) or undergo further methylation to form dimethylarsinous acid (DMA(III)), which is subsequently oxidized to dimethylarsinic acid (DMA(V)). acs.org

In some bacteria, yeasts, and fungi, this methylation process can continue to produce trimethylarsine (B50810) oxide and volatile trimethylarsine gas. ethz.ch

Methylarsonate is an intermediate in the biosynthesis of more complex organoarsenic compounds. The formation of dimethylarsinate (DMA) from methylarsonate is a key step in arsenic metabolism in many organisms. ethz.ch

Furthermore, DMA is a direct precursor for the biosynthesis of arsenosugars (a type of arsenoriboside). nih.govresearchgate.net Studies on the cyanobacterium Synechocystis sp. PCC 6803 have shown that when exposed to MMA(V), the cells produce DMA(V) and arsenosugars. nih.gov Disrupting the arsM gene, which is responsible for methylation, prevented the formation of DMA and arsenosugars from inorganic arsenic or MMA. However, when the mutant strain was exposed directly to DMA(V), it was still able to produce arsenosugars, confirming that DMA is the precursor. nih.gov Arsenosugars are commonly found in marine algae and other aquatic organisms. rsc.org

Role of Thiol Peptides in Arsenic Complexation and Detoxification in Plants

Inorganic arsenic, readily taken up by plants, poses a significant threat due to its toxicity. Plants have evolved sophisticated detoxification mechanisms to mitigate the harmful effects of this metalloid. A primary strategy involves the complexation of arsenic with thiol-containing peptides, which effectively sequesters the toxicant and reduces its cellular reactivity. The two key players in this process are glutathione (B108866) (GSH) and phytochelatins (PCs).

Arsenate [As(V)], the predominant form of arsenic in aerobic soils, is first reduced to the more toxic arsenite [As(III)] within the plant cells. This reduction is a critical prerequisite for the subsequent complexation with thiol peptides. As(III) has a high affinity for the sulfhydryl (-SH) groups of cysteine residues, which are abundant in both glutathione and phytochelatins.

Glutathione, a tripeptide (γ-glutamyl-cysteinyl-glycine), can directly bind to As(III), forming As(III)-GSH complexes. While this provides an initial level of detoxification, the more robust and primary pathway for arsenic sequestration involves phytochelatins.

Phytochelatins are a family of peptides with the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11. They are enzymatically synthesized from glutathione in the presence of heavy metals and metalloids, including arsenic. The exposure of plants to arsenic induces the activity of phytochelatin (B1628973) synthase (PCS), the enzyme responsible for PC biosynthesis. This leads to an increased production of phytochelatins, which then readily form stable complexes with As(III). These As(III)-PC complexes are subsequently transported into the vacuole, the plant cell's primary storage organelle, effectively removing the arsenic from the cytoplasm where it could interfere with essential metabolic processes. This vacuolar sequestration is a crucial step in the long-term detoxification and tolerance to arsenic in many plant species.

The formation of these complexes is a concentration-dependent process. Studies have shown that at lower arsenic concentrations, As(III)-GSH complexes may be more prevalent, while at higher, more toxic concentrations, the synthesis of phytochelatins is significantly upregulated, leading to the formation of As(III)-PC complexes as the dominant sequestration mechanism.

Table 1: Key Thiol Peptides in Arsenic Detoxification in Plants

| Peptide | Structure | Role in Arsenic Detoxification |

|---|---|---|

| Glutathione (GSH) | γ-glutamyl-cysteinyl-glycine | Direct complexation with As(III); Precursor for phytochelatin synthesis. |

| Phytochelatins (PCs) | (γ-Glu-Cys)n-Gly (n=2-11) | Primary chelators of As(III), forming stable complexes for vacuolar sequestration. |

Inter-species Transfer and Trophic Dynamics of Methylarsonate and its Biotransformation Products

The fate of methylarsonate and its biotransformation products extends beyond individual organisms and into the broader ecosystem through inter-species transfer and trophic dynamics. The movement and transformation of these arsenic compounds through food webs are complex processes that can lead to either biomagnification or biodilution, depending on the specific ecosystem and the organisms involved.

In aquatic environments, which are significant reservoirs for arsenic, phytoplankton play a crucial role as primary producers at the base of the food web. nih.gov They can absorb inorganic arsenic and methylarsonate from the water and biotransform them into various organoarsenic compounds. These arsenic species are then transferred to the next trophic level, zooplankton, which graze on phytoplankton.

The transfer of arsenic continues up the food chain as zooplankton are consumed by small fish, which are in turn consumed by larger fish, marine mammals, and seabirds. researchgate.net During this trophic transfer, the chemical form of arsenic can undergo further biotransformation. For instance, some studies have shown that while inorganic arsenic concentrations may decrease at higher trophic levels (biodilution), certain organic arsenic compounds, such as arsenobetaine (B179536), can bioaccumulate and become the dominant form of arsenic in higher-level consumers. researchgate.net

The trophic transfer factor (TTF), which is the ratio of the concentration of a substance in a predator to that in its prey, is a key metric in understanding the fate of methylarsonate and its derivatives in food webs. A TTF greater than one indicates biomagnification, while a TTF less than one suggests biodilution. Research has shown that the trophic transfer of arsenic is highly variable and species-specific. For example, some marine food chains exhibit biodilution of total arsenic, while others show biomagnification of specific organic arsenic species. researchgate.net

In terrestrial ecosystems, the transfer of methylarsonate from soil to plants is the initial step. Herbivores then consume these plants, incorporating the arsenic compounds into their tissues. Carnivores, in turn, accumulate arsenic by feeding on these herbivores. The biomagnification of arsenic in terrestrial food chains has been observed, but it is generally considered to be less pronounced than in many aquatic systems. researchgate.net

The biotransformation of methylarsonate at each trophic level is a critical aspect of its environmental fate. Organisms at different trophic levels possess varying metabolic capabilities to transform arsenic compounds. These transformations can alter the toxicity and mobility of the arsenic, influencing its ultimate impact on the ecosystem. For instance, the conversion of methylarsonate to less toxic organic arsenic compounds can be considered a detoxification pathway that is passed up the food chain.

Table 2: Trophic Transfer Dynamics of Arsenic Compounds

| Trophic Level | Primary Arsenic Uptake/Source | Common Biotransformation Products | Trophic Transfer Outcome |

|---|---|---|---|

| Primary Producers (e.g., Phytoplankton) | Absorption from water/soil | Methylated arsenic species, arsenosugars | Bioaccumulation |

| Primary Consumers (e.g., Zooplankton, Herbivores) | Consumption of primary producers | Further methylation, formation of arsenobetaine precursors | Variable (Bioaccumulation/Biodilution) |

| Secondary/Tertiary Consumers (e.g., Fish, Carnivores) | Consumption of lower trophic levels | Arsenobetaine, other complex organoarsenicals | Often bioaccumulation of specific organic arsenic species |

Advanced Analytical Methodologies for Methylarsonate Speciation Analysis

Chromatographic Separation Techniques for Arsenic Species

Chromatography is the cornerstone of arsenic speciation analysis, enabling the physical separation of different arsenic compounds from a complex sample matrix before detection. The choice of chromatographic technique depends on the physicochemical properties of the target analytes, such as polarity, volatility, and ionic character. For organoarsenic compounds like methylarsonate (B1206947), liquid chromatography is the most common approach.

High-Performance Liquid Chromatography (HPLC) for Organoarsenic Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for the speciation of non-volatile arsenic compounds. nih.govicm.edu.plthermofisher.com Its versatility allows for the separation of a wide range of arsenic species, including arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), in a single analytical run. nih.govnih.gov The separation is achieved based on the differential partitioning of the analytes between a stationary phase (the column) and a liquid mobile phase.

Ion-pair chromatography, a form of reversed-phase HPLC, is effective for separating ionic and non-ionic arsenic species. In this technique, an ion-pairing reagent is added to the mobile phase. This reagent is typically a large organic molecule with an ionic head group and a hydrophobic tail. It pairs with the ionic analytes (like the methylarsonate anion), neutralizing their charge and allowing them to be retained and separated on a non-polar C18 stationary phase.

Tetrabutylammonium hydroxide (B78521) (TBAH) is a commonly used ion-pairing agent for separating anionic arsenic species. oup.com Researchers have successfully separated As(III), As(V), MMA, and DMA using this method. oup.com However, achieving baseline separation of all key arsenic compounds in a single run can be challenging and may require gradient elution or the use of mixed ion-pair reagents. For instance, a combination of hexanesulfonate and tetraethylammonium (B1195904) hydroxide has been reported to resolve seven different arsenic species. capes.gov.br

Table 1: Example HPLC Ion-Pair Chromatography Conditions for Arsenic Speciation

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Stationary Phase | oup.com |

| Mobile Phase | 6 mM Tetrabutylammonium hydroxide (TBAH) | oup.com |

| pH | 7.3 | oup.com |

| Separated Species | As(III), As(V), MMA, DMA, Arsenobetaine (B179536), Arsenocholine | oup.com |

This table is interactive. Click on the headers to sort.

Anion-exchange chromatography is one of the most popular and effective HPLC methods for separating anionic arsenic species, including the negatively charged methylarsonate. nih.govnih.gov This technique utilizes a stationary phase containing fixed positive charges, which interact with and retain anionic analytes. The retained anions are then eluted by a mobile phase containing competing anions (e.g., carbonate, phosphate (B84403), or nitrate), typically by increasing the ionic strength or changing the pH of the mobile phase (gradient elution). nih.govnih.gov

A common column used for this purpose is the Hamilton PRP-X100, a strong anion-exchange column. nih.govnih.govnih.gov Mobile phases often consist of phosphate or ammonium (B1175870) carbonate buffers. nih.govnih.gov The pH of the mobile phase is a critical parameter, as it influences the charge of the arsenic species and thus their retention on the column. For example, adjusting the mobile phase to a pH of 9 can improve peak shape and separation efficiency. nih.gov

Table 2: Anion-Exchange HPLC-ICP-MS Operating Conditions for Arsenic Speciation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Hamilton PRP-X100 (150 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | 20 mM Ammonium Carbonate | nih.gov |

| Mobile Phase B | 100 mM Ammonium Carbonate | nih.gov |

| Gradient Elution | Programmed gradient from A to B | nih.gov |

| Separated Species | As(III), As(V), MMA, DMA, Arsenobetaine | nih.gov |

This table is interactive. Click on the headers to sort.

Gas Chromatography (GC) for Volatile Organoarsenic Species

Gas Chromatography (GC) is a powerful separation technique for analytes that are volatile or can be converted into a volatile form. icm.edu.pl While compounds like methanearsonic acid are non-volatile, they can be analyzed by GC after a chemical derivatization step. nih.govdeswater.com This process converts the polar, non-volatile arsenic species into volatile derivatives that can be vaporized and separated in the gas phase.

Common derivatization agents include thioglycolates or dithiols, which react with organoarsenic compounds like MMA and DMA to form stable, volatile cyclic thioarsenites. nih.govdeswater.com After derivatization, the sample is injected into the GC, where the volatile compounds are separated based on their boiling points and interaction with the stationary phase in a long, narrow column. The separated compounds are then transferred to a detector. This method is highly sensitive, with detection limits reported in the picogram range for MMA and DMA. nih.gov

Hyphenated Detection Technologies for Speciation Analysis

The effluent from a chromatographic column contains the separated analytes, which must then be detected and quantified. For elemental speciation, a highly sensitive and element-specific detector is required. This is achieved by "hyphenating" the chromatograph with a powerful detection technology.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Coupling

The coupling of HPLC or GC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the state-of-the-art and most widely used technique for arsenic speciation analysis. nih.govthermofisher.comamericanlaboratory.com ICP-MS serves as an extremely sensitive and element-specific detector.

As the separated arsenic species elute from the chromatography column, they are introduced into the high-temperature (6000–10000 K) argon plasma of the ICP-MS. The plasma atomizes and ionizes the arsenic atoms within the molecules. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. Since arsenic is monoisotopic (mass 75), the detector is set to monitor m/z 75, providing a highly specific and sensitive signal for any arsenic-containing compound that elutes from the column. spectroscopyonline.com

This hyphenated technique, often denoted as HPLC-ICP-MS or GC-ICP-MS, combines the superior separation capabilities of chromatography with the exceptional sensitivity of ICP-MS, allowing for the detection and quantification of arsenic species at trace and ultra-trace levels (ng/L to µg/L). nih.govnih.gov The method is robust enough for complex matrices such as environmental and biological samples. nih.govamericanlaboratory.com To overcome potential spectral interferences (e.g., from chloride forming ArCl+), advanced ICP-MS systems may use a collision/reaction cell (CRC) or tandem mass spectrometry (MS-MS). nih.govspectroscopyonline.com

Table 3: Performance Metrics for HPLC-ICP-MS in Arsenic Speciation

| Analyte | Limit of Detection (LOD) | Linearity Range (r²) | Reference |

|---|---|---|---|

| Monomethylarsonic acid (MMA) | 0.5 - 2.9 µg/kg | ≥0.999 | nih.gov |

| Dimethylarsinic acid (DMA) | 0.5 - 2.9 µg/kg | ≥0.999 | nih.gov |

| Arsenite (AsIII) | 0.5 - 2.9 µg/kg | ≥0.999 | nih.gov |

| Arsenate (AsV) | 0.5 - 2.9 µg/kg | ≥0.999 | nih.gov |

| Arsenobetaine (AsB) | 0.5 - 2.9 µg/kg | ≥0.999 | nih.gov |

This table is interactive. Click on the headers to sort.

Atomic Spectrometric Detection Methods (e.g., Hydride Generation Atomic Fluorescence Spectrometry)

Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) is a highly sensitive and selective technique for the determination of arsenic and other hydride-forming elements. wiley.com The method is based on the chemical conversion of arsenic species into a volatile arsine gas (AsH₃) or its methylated derivatives. This is typically achieved by reacting the sample with a reducing agent, such as sodium borohydride, in an acidic medium. The generated hydrides are then swept by an inert gas stream into an atomizer, where they are decomposed into free arsenic atoms. These atoms are then excited by a high-intensity light source, and the resulting fluorescence is measured by a detector.

A critical aspect of using HG-AFS for speciation analysis is that the efficiency of the hydride generation reaction can vary between different arsenic species. rsc.org For instance, arsenite (As(III)) readily forms arsine, while arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) require more stringent conditions or a pre-reduction step to be efficiently converted to their corresponding volatile arsines. rsc.org

To determine the total concentration of hydride-forming arsenic species, including MMA, an online oxidation step is often incorporated into the analytical system. rsc.org This step is designed to convert all arsenic species into a single form, typically As(V), ensuring a uniform response for all compounds. rsc.org Common on-line oxidation systems include microwave-assisted heating or UV photo-oxidation, often in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). rsc.org The performance of such a system is demonstrated by the ability to achieve normalized signals within a range of 90–110% for each arsenic species relative to As(V). rsc.org

The coupling of HPLC to HG-AFS allows for the separation of individual arsenic species prior to their detection, enabling comprehensive speciation analysis. This hyphenated technique offers very low detection limits, making it suitable for trace-level analysis in environmental and biological samples.

Table 3: Comparison of On-line Oxidation Methods for Total Arsenic Analysis by HG-AFS This interactive table compares the method detection limits (MDL) for total arsenic in urine using HG-AFS with different on-line oxidation systems.

| On-line Oxidation System | Oxidizing Agent | Method Detection Limit (3 SD) (µg/L) |

|---|---|---|

| Microwave-assisted Heating (MW) | K₂S₂O₈ / NaOH | 9.4 |

| UV-Photooxidation (UV-1) | K₂S₂O₈ / NaOH | 6.0 |

| UV-Photooxidation with Post-reaction Heating (UV-2) | K₂S₂O₈ / NaOH | 2.7 |

Data sourced from a study evaluating methods for total arsenic determination in human urine. rsc.org

Sample Preparation and Preservation for Speciation Integrity

For aqueous samples, several general recommendations have been established to maintain the stability of arsenic species. researchgate.net These include:

Filtration: Immediate filtration of water samples (e.g., using a 0.45 µm filter) is often recommended to remove suspended particles and microorganisms that could mediate species transformations. researchgate.net

Storage Temperature: Storing samples at low temperatures is crucial for inhibiting microbial activity and slowing down chemical reactions. Refrigeration at approximately 4°C or freezing are common practices. vliz.bersc.org

Light Exposure: Samples should be stored in the dark, typically in amber or opaque containers, to prevent photochemical reactions that can alter arsenic speciation. vliz.beresearchgate.net

A study on the stability of As(III), As(V), MMA, and DMA in various water types (deionized, mineral, and river water) found that acidification combined with refrigeration was an effective preservation strategy. rsc.org The results indicated that when samples were acidified and stored at refrigerated temperatures, the concentrations of the different arsenic species remained stable for up to 12 weeks. rsc.org The material of the storage bottle and exposure to light were found to have no significant effect under these conditions. rsc.org

In some cases, particularly for groundwater samples rich in iron, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) in combination with an acid (e.g., acetic acid) has been shown to be an effective preservative. nih.gov This combination helps to prevent the co-precipitation of arsenic species with iron oxides. nih.gov

Table 4: Recommended Preservation Conditions for Arsenic Species in Water Samples This interactive table summarizes effective preservation strategies to maintain the integrity of arsenic speciation in aqueous samples.

| Parameter | Recommendation | Rationale |

|---|---|---|

| Storage Temperature | Refrigerate at ~4°C or freeze | Inhibits microbial activity and slows chemical transformations. vliz.bersc.org |

| pH Adjustment | Acidification | Stabilizes arsenic species for extended periods (e.g., up to 12 weeks). rsc.org |

| Light Exposure | Store in dark or opaque containers | Prevents photochemical reactions that can alter speciation. vliz.beresearchgate.net |

| Filtration | Field filtration (0.45 µm) | Removes microorganisms and suspended solids that can influence speciation. researchgate.net |

| Additives (for specific matrices) | EDTA-acetic acid for iron-rich groundwater | Prevents co-precipitation of arsenic with iron oxides. nih.gov |

Method Validation and Quality Control in Arsenic Speciation Analysis

To ensure the reliability and accuracy of analytical data, any method used for the speciation of methylarsonic acid must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves evaluating several key performance characteristics. Concurrently, robust quality control (QC) measures must be implemented to monitor the performance of the method on an ongoing basis.

The essential parameters for method validation in arsenic speciation analysis include:

Selectivity: The ability of the method to distinguish and quantify the target analyte (e.g., MMA) in the presence of other components in the sample, such as other arsenic species or matrix constituents. This is typically demonstrated by achieving baseline separation of chromatographic peaks.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is usually evaluated by analyzing a series of standards and performing a linear regression analysis. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.

Accuracy: The closeness of the analytical result to the true value. Accuracy is often assessed by analyzing certified reference materials (CRMs) with known concentrations of arsenic species or by performing spike recovery experiments, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. Recoveries are typically expected to be within the range of 80-120%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often defined as the concentration corresponding to a signal-to-noise ratio of 10. mdpi.com

Quality control procedures typically involve the regular analysis of QC samples, including blanks, calibration standards, and CRMs or laboratory control samples, alongside the unknown samples to ensure the analytical system is performing correctly.

Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria This interactive table outlines the key parameters for validating an analytical method for arsenic speciation and provides common acceptance criteria.

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to differentiate the analyte from other sample components. | Baseline chromatographic separation of target species. |

| Linearity | Proportionality of signal to concentration over a defined range. | Correlation coefficient (R²) > 0.99. |

| Accuracy (Recovery) | Closeness of the measured value to the true value. | 80-120% for spike recovery; agreement with certified values for CRMs. |

| Precision (RSD/CV%) | Agreement among repeated measurements. | Typically < 15-20% at the LOQ, and < 10-15% at higher concentrations. |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-noise ratio of ~3. |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration with acceptable accuracy and precision. | Signal-to-noise ratio of ~10. |

Ecological Systems Research and Environmental Remediation Strategies for Methylarsonate Contamination

Ecosystemic Impacts of Organoarsenical Presence

The presence of methylarsonate (B1206947) compounds in ecosystems can lead to a cascade of effects, altering the delicate balance of microbial communities, aquatic life, and terrestrial plants.

Effects on Soil Microbial Ecology and Function

Soil microorganisms are fundamental to nutrient cycling and soil health. The introduction of methylarsonate can significantly alter the composition and function of these microbial communities. Microbes play a crucial role in the methylation of arsenic, a process that can transform inorganic arsenic into more mobile and sometimes more toxic organic forms, including methylarsonate. mdpi.comnih.gov This microbial arsenic methylation is influenced by several environmental factors, including soil moisture, redox potential, and the amount of organic matter present. mdpi.com

For instance, under anaerobic conditions, often found in flooded soils like rice paddies, the rate of arsenic methylation by microbes can increase. mdpi.comnih.gov The addition of organic matter to the soil can also stimulate microbial activity, leading to an increase in arsenic methylation and volatilization. mdpi.com The presence of the microbial arsenite S-adenosylmethionine methyltransferase (arsM) gene, which is responsible for arsenic methylation, has been identified in a variety of soils, indicating a widespread potential for this transformation. nih.gov While methylation can be a detoxification process for the microbes by converting arsenic to volatile forms that are removed from the immediate environment, the resulting methylated arsenicals can be taken up by plants. mdpi.comresearchgate.net

| Factor | Effect on Methylation | Underlying Mechanism |

|---|---|---|

| Soil Moisture | Increased methylation under high moisture/flooding. mdpi.com | Creates anaerobic conditions which can enhance the activity of methylating microbes. mdpi.com |

| Redox Potential | Lower redox potential (anaerobic conditions) increases methylation. mdpi.com | Slower demethylation and more rapid methylation under anaerobic conditions. mdpi.com |

| Organic Matter | Addition of organic matter significantly increases methylation. mdpi.com | Decreases redox potential and increases overall microbial activity. mdpi.com |

| Arsenic Form | Addition of methylated arsenic increases volatilization of methylated arsenic. mdpi.com | More rapid conversion from methylarsonic acid to volatile methyl arsine. mdpi.com |

Influence on Aquatic Biota and Food Webs

In aquatic environments, organoarsenicals like methylarsonate can be taken up by various organisms, leading to bioaccumulation and potential biomagnification through the food web. researchgate.netnih.gov The process begins at the base of the food web with primary producers such as periphyton, which can bioconcentrate arsenic from the water. nih.govresearchgate.net Studies have shown that arsenic can enter the food web as inorganic As(V) and is then transformed into more reduced and organic forms within the organisms. researchgate.net

The transfer of arsenic between trophic levels, however, is not always straightforward. While some studies show a decrease in arsenic concentration at higher trophic levels, exceptions exist where top predators can accumulate high levels of arsenic. researchgate.net The bioavailability and trophic transfer of arsenic can be influenced by its association with other elements, such as iron oxides in periphyton, which may reduce its dietary bioavailability to grazers. nih.gov The specific mechanisms of arsenic bioaccumulation and biotransformation vary depending on the arsenic species and the aquatic organism involved. nih.gov Environmental factors like pH, salinity, and dissolved organic matter also play a role in how arsenic is absorbed by aquatic organisms. nih.gov

Impact on Terrestrial Flora and Agricultural Systems

The presence of methylarsonate in soil can have significant impacts on terrestrial plants and agricultural systems. nih.gov Plants can take up methylated arsenic compounds produced by soil microbes. nih.gov This uptake can lead to the accumulation of arsenic in various plant tissues, including edible portions, posing a risk to food safety. acs.org

Research has shown that different arsenic species have varying levels of phytotoxicity. For example, studies on tomato plants have indicated that methylarsonate (MA) and dimethylarsinate (B1200466) (DMA) can reduce plant growth and fruit yield. acs.org These organic forms of arsenic also tend to have a higher upward translocation within the plant compared to inorganic forms like arsenite and arsenate. acs.org The accumulation of arsenic in crops can be influenced by agricultural practices. For instance, the flooded conditions of rice paddies can promote microbial arsenic methylation, leading to higher concentrations of methylated arsenic in rice grains compared to other cereals. mdpi.comnih.gov The use of certain pesticides and fertilizers can also contribute to the accumulation of heavy metals and other contaminants in agricultural soils, further impacting plant health and productivity. nih.govnih.govpan-europe.info

Remediation and Mitigation Approaches for Methylarsonate Contamination

Addressing methylarsonate contamination requires effective remediation strategies to remove or neutralize the compound in the environment.

Bioremediation Technologies

Bioremediation utilizes biological organisms, primarily microorganisms and plants, to degrade or remove contaminants from soil and water. epa.govnih.gov This approach is often considered a more environmentally friendly and cost-effective alternative to traditional physicochemical remediation methods. researchgate.net For arsenic contamination, bioremediation can involve processes like biosorption, where microorganisms bind to heavy metals, and redox transformations that can alter the mobility and toxicity of arsenic. nih.gov

Several bioremediation techniques exist, including:

Bioaugmentation: The introduction of specific microorganisms to a contaminated site to enhance the degradation of the target contaminant. greener-h2020.eu

Biostimulation: The modification of the environment (e.g., by adding nutrients) to stimulate the activity of indigenous microorganisms capable of remediation. greener-h2020.eu

Bioventing: The supply of oxygen to contaminated soil to stimulate the growth of indigenous aerobic bacteria that can degrade organic contaminants. youtube.com

Composting: Mixing contaminated soil with organic matter to promote microbial activity and the breakdown of contaminants. youtube.com

These technologies leverage the metabolic processes of microorganisms to transform harmful substances into less toxic forms. epa.govnih.govyoutube.com

Phytoremediation Potential and Mechanisms

Phytoremediation is a specific type of bioremediation that uses plants to clean up contaminated environments. mdpi.commdpi.com This green technology is particularly promising for large areas with low to moderate levels of contamination. researchgate.net Several mechanisms are involved in phytoremediation:

Phytoextraction (or Phytoaccumulation): This process involves the uptake of contaminants from the soil or water by plant roots and their translocation and accumulation in the above-ground parts of the plant. researchgate.netfrontiersin.orgnih.gov Plants with high biomass production and a high tolerance for and ability to accumulate contaminants are ideal for phytoextraction. frontiersin.orgnih.gov

Phytostabilization: This technique uses plants to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their migration into groundwater or the food chain. mdpi.comresearchgate.net This is achieved through absorption and accumulation by roots, adsorption onto the root surface, or the production of chemical compounds by the plant that precipitate the contaminant in the rhizosphere. mdpi.com

Rhizofiltration: This method is primarily used for contaminated water, where plant roots absorb, concentrate, and precipitate contaminants from the water. frontiersin.orgnih.gov

Phytovolatilization: Plants take up contaminants from the soil, convert them into a volatile form, and then release them into the atmosphere through transpiration.

Phytodegradation: The breakdown of organic contaminants by enzymes produced by the plant.

The success of phytoremediation depends on selecting the appropriate plant species for the specific contaminant and environmental conditions. mdpi.com

| Mechanism | Description | Primary Application |

|---|---|---|

| Phytoextraction | Uptake and accumulation of contaminants in harvestable plant tissues. frontiersin.orgnih.gov | Soil, sediment |

| Phytostabilization | Immobilization of contaminants in the soil through root action. mdpi.comresearchgate.net | Soil, sediment, sludge |

| Rhizofiltration | Absorption and precipitation of contaminants by plant roots from water. frontiersin.orgnih.gov | Groundwater, surface water |

Future Research Directions and Methodological Advancements

Elucidating Undiscovered Organoarsenic Compounds and Their Environmental Fates

A significant frontier in environmental chemistry is the identification and characterization of the vast number of organoarsenic compounds that remain undiscovered. While compounds like methylarsonate (B1206947) are well-documented, they represent only a fraction of the total organoarsenic species present in various environmental matrices. Continual improvements in analytical techniques are expected to lead to the identification of additional organoarsenicals. researchgate.net Fundamental questions persist regarding their occurrence, prevalence, and ultimate fate in the environment. researchgate.net

Future research will focus on:

Advanced Analytical Workflows: Employing high-resolution mass spectrometry and multidimensional chromatography to separate and identify novel organoarsenic compounds in complex samples.

Transformation Pathways: Investigating the biotic and abiotic transformation pathways of newly identified compounds to understand their stability, persistence, and potential to degrade into other arsenic species. researchgate.net

Isotope Studies: Utilizing arsenic stable isotopes to trace the environmental pathways and cycling of these newly discovered compounds, providing insights into their sources and sinks.

The table below summarizes key research areas and the methodologies being explored.

| Research Area | Methodologies | Objectives |

| Discovery of New Organoarsenicals | High-Resolution Mass Spectrometry (HR-MS), Multidimensional Chromatography | To identify and structurally elucidate previously unknown organoarsenic compounds in environmental samples. |

| Environmental Fate and Transformation | Laboratory degradation experiments, Field monitoring studies, Isotope ratio mass spectrometry | To determine the persistence, mobility, and degradation pathways of newly discovered compounds. researchgate.net |

| Toxicological Assessment | In vitro and in vivo bioassays | To evaluate the potential risks of novel organoarsenicals to ecosystem and human health. |

Development of In Situ and Real-Time Speciation Techniques for Dynamic Systems

Understanding the dynamic nature of arsenic speciation in the environment requires analytical techniques capable of in situ and real-time measurements. Traditional methods often involve sample collection and laboratory analysis, which may not capture the transient changes in arsenic species that occur in dynamic systems like soil-water interfaces or bioreactors.

Key advancements in this area include:

Portable and Field-Deployable Sensors: The development of electrochemical and optical sensors that can provide on-site, real-time data on the concentration of different arsenic species. Emerging technologies, such as microfluidic and electrochemical devices, are enabling rapid and portable analysis, which facilitates the in situ detection of arsenite and arsenate in environmental samples. researchgate.net

Hyphenated Spectroscopic Techniques: Coupling separation techniques like capillary electrophoresis with sensitive detectors for real-time monitoring of speciation changes during environmental processes. vliz.be

Diffusive Gradients in Thin Films (DGT): Further refinement of DGT techniques to provide high-resolution spatial and temporal data on the lability and bioavailability of methylarsonate and other organoarsenicals in soils and sediments.

The following table outlines emerging techniques for real-time arsenic speciation.

| Technique | Principle of Operation | Application |

| Voltammetric Sensors | Electrochemical detection of redox-active arsenic species. | Real-time monitoring of arsenite and arsenate in water. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational spectroscopy enhanced by plasmonic nanostructures for sensitive detection. | In situ detection and speciation of arsenic compounds on surfaces. |

| Capillary Electrophoresis-ICP-MS | High-efficiency separation of charged species coupled with element-specific detection. | Monitoring dynamic changes in arsenic speciation in small sample volumes. vliz.be |

Advanced Computational Modeling of Environmental Transport and Biogeochemical Cycling of Methylarsonate

Computational modeling is an indispensable tool for predicting the long-term fate and transport of methylarsonate in the environment. Advanced models can simulate complex interactions between physical, chemical, and biological processes that govern its behavior. Improved computational methodologies, algorithms, and models provide a means to address this complexity. researchgate.net

Future directions in modeling include:

Multiscale Models: Developing models that can bridge molecular-level interactions with macroscopic environmental processes, providing a more comprehensive understanding of methylarsonate's behavior.

Reactive Transport Models: Enhancing models to incorporate a wider range of biogeochemical reactions, including microbial transformations and interactions with mineral surfaces.

Integration with Machine Learning: Utilizing artificial intelligence and machine learning to analyze large datasets and identify patterns in methylarsonate's environmental behavior, thereby improving the predictive power of models. researchgate.net

Integrated Approaches for Sustainable Management of Organoarsenical Contamination in Agricultural and Natural Environments

Addressing organoarsenical contamination requires integrated and sustainable management strategies that combine multiple remediation technologies. mdpi.com The goal is to develop eco-friendly and cost-effective solutions for cleaning up contaminated sites and preventing further pollution. The utilization of phytoremediation and bioremediation is now regarded as an innovative tool for the sustainable mitigation of arsenic contamination. nih.gov

Future research in this area will focus on:

Phytobial Remediation: Combining the capabilities of arsenic-hyperaccumulating plants and arsenic-transforming microbes to enhance the efficiency of arsenic removal from soil and water. researchgate.net This integrated approach could synergistically achieve the goal of large-scale arsenic removal. nih.gov

Engineered Bioremediation Systems: Designing and optimizing bioreactors and constructed wetlands that utilize specific microbial consortia for the efficient degradation of methylarsonate and other organoarsenicals.

The table below presents a summary of integrated management strategies.

| Strategy | Components | Mechanism |

| Phytobial Remediation | Arsenic-hyperaccumulating plants and arsenic-metabolizing microbes. | Synergistic uptake, transformation, and sequestration of arsenic. nih.govresearchgate.net |

| Permeable Reactive Barriers (PRBs) | Zero-valent iron, biochar, and microbial cultures. | In situ immobilization and degradation of organoarsenicals in groundwater. |

| Constructed Wetlands | Aquatic plants, microbial biofilms, and engineered substrates. | A combination of phytoremediation, bioremediation, and chemical precipitation. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying methanearsonic acid, dipotassium salt in environmental or synthetic samples?

- Methodology : Ion chromatography with a mobile phase containing potassium chloride (50 mM KOH) is critical for eluting methanearsonic acid derivatives. Linearity ranges from 0.05–0.8 mg/mL, with recovery rates of 100.3 ± 3.6% in spiked samples. Overloading the column beyond 0.8 mg/mL causes nonlinearity, requiring careful dilution .

- Experimental Design : Use polypropylene containers for sample storage to prevent degradation artifacts. Immediate injection after extraction minimizes secondary peaks observed in aged samples .

Q. How does the stability of this compound in aqueous solutions influence experimental reproducibility?

- Key Insight : Aqueous solutions left overnight develop additional chromatographic peaks, indicating degradation or matrix interactions. Stability is time- and container-dependent, with polypropylene volumetrics recommended to preserve integrity .

- Best Practice : Conduct time-course stability tests under experimental conditions (e.g., pH, temperature) to define acceptable processing windows.

Q. What safety and regulatory considerations apply to handling this compound in laboratory settings?

- Regulatory Context : The compound is classified as a restricted substance (0.01% limit in formulations) due to arsenic toxicity. Compliance with OSHA and EPA guidelines for arsenic handling is mandatory, including proper ventilation, personal protective equipment (PPE), and waste disposal protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies between total arsenic assays and species-specific methods (e.g., ion chromatography) for this compound?

- Data Contradiction Analysis : Total arsenic methods (e.g., AOAC 36.044) quantify all arsenic species, including cacodylic acid impurities, leading to inflated values compared to ion chromatography. Speciation techniques like HPLC-ICP-MS are necessary to isolate methanearsonic acid from co-eluting arsenic compounds .

- Recommendation : Cross-validate results using orthogonal methods (e.g., mass spectrometry) to confirm specificity.

Q. What environmental fate and mobility factors are influenced by this compound’s speciation under varying pH conditions?

- Mechanistic Insight : Arsenic species (e.g., As(III) vs. As(V)) exhibit pH-dependent solubility and bioavailability. Methanearsonic acid’s mobility in soil-water systems may increase under alkaline conditions due to deprotonation, impacting ecotoxicological risk assessments .

- Experimental Design : Simulate environmental matrices (e.g., soil, water) across pH gradients (4–9) and analyze speciation via synchrotron X-ray absorption spectroscopy (XAS) .

Q. How do interactions between this compound and soil microbiota affect its degradation pathways?

- Hypothesis Testing : Microbial demethylation or oxidation can convert methanearsonic acid to more toxic inorganic arsenic species. Use metagenomic sequencing and stable isotope probing (SIP) to identify degradative microbial consortia .

- Data Interpretation : Correlate degradation rates with microbial community shifts and arsenic speciation profiles.

Methodological and Technical Notes

- Chromatographic Optimization : Potassium chloride in the mobile phase enhances methanearsonic acid elution efficiency. Column capacity limits necessitate dilution of high-concentration samples (>0.8 mg/mL) .

- Toxicological Study Design : Account for batch-to-batch purity variations (e.g., cacodylic acid impurities) via pre-study characterization using validated analytical protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.